8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane
Description
8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane is a 12-membered macrocyclic compound featuring a mixed heteroatom backbone of two oxygen atoms (at positions 1 and 4) and two sulfur atoms (at positions 7 and 10). The macrocycle is substituted at position 8 with a naphthalen-2-yloxymethyl group, introducing aromaticity and bulk to the structure. This compound belongs to the family of crown ether analogs, where sulfur atoms replace some oxygen atoms, enhancing metal-binding versatility and redox activity.
The presence of sulfur atoms enables post-synthetic modifications, such as oxidation to sulfoxides or sulfones, which could alter polarity and coordination behavior.
Properties
CAS No. |
922149-28-8 |
|---|---|
Molecular Formula |
C19H24O3S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
8-(naphthalen-2-yloxymethyl)-1,4-dioxa-7,10-dithiacyclododecane |
InChI |
InChI=1S/C19H24O3S2/c1-2-4-17-13-18(6-5-16(17)3-1)22-14-19-15-23-11-9-20-7-8-21-10-12-24-19/h1-6,13,19H,7-12,14-15H2 |
InChI Key |
JEFJAPODZQFGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSC(CSCCO1)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane typically involves the following steps:
Formation of the Dioxadithiacyclododecane Ring: This step involves the cyclization of appropriate diols and dithiols under controlled conditions to form the 1,4-dioxa-7,10-dithiacyclododecane ring.
Attachment of the Naphthalene Group: The naphthalene group is introduced through an oxymethyl linkage, often using a naphthalen-2-yl methanol derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the ring structure.
Substitution: The naphthalene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Such as Lewis acids for facilitating substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Ring Structures: From reduction reactions.
Substituted Naphthalene Derivatives: From substitution reactions.
Scientific Research Applications
8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane involves its interaction with molecular targets through its functional groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The presence of sulfur and oxygen atoms allows it to participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Three key analogs are compared below:
Reactivity and Functionalization
- Oxidation Potential: Unlike the unsubstituted 1,4-dioxa-7,10-dithiacyclododecane (62), which is readily oxidized to sulfoxide (94) and sulfone (95) in high yields, the naphthalen-2-yloxymethyl substituent in the target compound may sterically hinder sulfur oxidation. This could result in slower reaction kinetics or require stronger oxidizing agents .
- Metal Coordination : Sulfur-containing macrocycles exhibit affinity for soft metals (e.g., Ag⁺, Hg²⁺). The naphthalene group in the target compound may enhance binding to aromatic systems or act as a fluorophore in metal-sensing applications. In contrast, 18-crown-6 preferentially binds hard Lewis acids like K⁺ due to its all-oxygen backbone.
Physicochemical Properties
- Solubility : The naphthalene substituent reduces polarity, likely rendering the target compound less soluble in aqueous media compared to 1,4-dioxa-7,10-dithiacyclododecane. However, solubility in organic solvents (e.g., THF, chloroform) is expected to improve.
- Thermal Stability : Sulfur atoms generally lower melting points relative to all-oxygen crowns. The bulky naphthalene group may further depress the melting point due to disrupted crystal packing.
Biological Activity
The compound 8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Dioxane ring : Contributes to the stability and solubility of the compound.
- Dithiacyclododecane moiety : Enhances the interaction with biological targets.
- Naphthalene group : Imparts unique electronic properties that may influence biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of naphthalene have been reported to possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Studies on related compounds suggest potential anticancer effects through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by targeting specific signaling pathways.
For example, a study demonstrated that naphthalene derivatives can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
Case Studies
- Case Study 1 : A study involving a naphthalene derivative showed significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of naphthalene-based compounds against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting promising antimicrobial activity.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
